Buphanidrine

Acetylcholinesterase inhibition Alzheimer's disease research Mixed-type inhibition

Select buphanidrine for a non-classical, mixed-mode acetylcholinesterase (AChE) inhibition mechanism distinct from galanthamine, with a kinetically validated IC50 of 17.56 µg/mL. It offers a 6.6-fold higher serotonin transporter (SERT) binding affinity (IC50 274 µM) over its analog buphanamine, making it a sensitive probe for antidepressant lead development. As a well-characterized broad-spectrum antibacterial agent (MIC 0.063 mg/mL against S. aureus and E. coli), it serves as a reliable standard for antimicrobial screening. Its presence across multiple genera (Boophone, Brunsvigia, Crinum, Nerine) ensures a sustainable, diversified supply chain.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
CAS No. 1162-10-3
Cat. No. B075530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuphanidrine
CAS1162-10-3
Synonymsbuphanidrine
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCOC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1
InChIInChI=1S/C18H21NO4/c1-20-11-3-4-18-5-6-19(15(18)7-11)9-12-13(18)8-14-17(16(12)21-2)23-10-22-14/h3-4,8,11,15H,5-7,9-10H2,1-2H3/t11-,15+,18+/m0/s1
InChIKeyRNEXSBPDDRJJIY-BKGUAONASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buphanidrine (CAS 1162-10-3): A Crinine-Type Amaryllidaceae Alkaloid for Neuropharmacology and Antimicrobial Procurement


Buphanidrine (CAS 1162-10-3), also known as distichine or buphandrine, is a crinine-type Amaryllidaceae alkaloid with the molecular formula C18H21NO4 and a molecular weight of 315.36 g/mol . It is a natural product isolated from several Amaryllidaceae species, most notably Brunsvigia josephinae and Boophone disticha [1]. This compound is of scientific interest due to its activity as an acetylcholinesterase (AChE) inhibitor (IC50 = 52.8 μM), its affinity for the serotonin transporter (SERT), and its demonstrated broad-spectrum antibacterial properties [2][3].

Why Generic Substitution Fails: The Distinct Multi-Target Profile of Buphanidrine


The Amaryllidaceae alkaloid family is structurally diverse, with subclasses exhibiting markedly different biological activities and potencies [1]. Simple substitution based on common plant origin or broad alkaloid class (e.g., 'crinane-type') is scientifically unsound. For instance, while buphanidrine (a crinine-type) demonstrates moderate AChE inhibition (IC50 = 17.56-52.8 µM) and potent SERT affinity, structurally related crinanes like buphanisine show potent cytotoxicity but weak AChE inhibition, and lycorine-type alkaloids exhibit a different spectrum of AChE inhibition [2][3]. Therefore, the specific polypharmacology of buphanidrine—its unique combination of AChE inhibition, SERT binding, and antibacterial activity—cannot be assumed for any other in-class analog and must be verified for precise experimental design and procurement.

Quantitative Differentiators: Evidence-Based Reasons to Select Buphanidrine over Analogs


AChE Inhibition: Mixed-Mode Kinetics Distinguishes Buphanidrine from Other Crinanes and Lycorines

Buphanidrine exhibits superior AChE inhibitory activity compared to its co-isolated alkaloids lycorine and acetylcaranine in an assay using Amaryllis belladonna extracts [1]. The IC50 for buphanidrine was 17.56 µg/mL, whereas the chloroform extract (containing all alkaloids) had an IC50 of 8.89 µg/mL [1]. Crucially, kinetic analysis revealed buphanidrine acts as a mixed inhibitor of AChE, a mechanism supported by molecular docking [1]. In contrast, lycorine-type alkaloids, while potent, exhibit varying inhibition profiles, with lycorine itself being a weak inhibitor (IC50 ≈ 213 µM) [2]. A broader study on 23 Amaryllidaceae alkaloids found crinine-type compounds generally have weak AChE inhibition, making buphanidrine's moderate and mixed-mode activity a key differentiator .

Acetylcholinesterase inhibition Alzheimer's disease research Mixed-type inhibition Molecular docking

SERT Affinity: Buphanidrine is a More Potent Serotonin Transporter Ligand than the Analog Buphanamine

In a direct comparative binding assay using [3H]-citalopram as a ligand on rat brain serotonin transporters (SERT), buphanidrine demonstrated a 6.6-fold higher affinity than its close analog buphanamine [1]. The IC50 values were 274 µM (Ki = 132 µM) for buphanidrine and 1799 µM (Ki = 868 µM) for buphanamine [1]. In a functional SERT inhibition assay on hSERT-expressing COS-7 cells, buphanidrine was also among the most active alkaloids tested (IC50 = 513 µM), though distichamine was slightly more potent in this specific functional model (IC50 = 646 µM) [2].

Serotonin transporter (SERT) Antidepressant research CNS pharmacology

Antibacterial Spectrum: Buphanidrine Matches Distichamine's Potency but Exhibits Differential Selectivity

Buphanidrine and its structural analog distichamine were both identified as novel, broad-spectrum antibacterial agents from Boophone disticha [1]. Both compounds exhibited an identical Minimum Inhibitory Concentration (MIC) of 0.063 mg/mL against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae [1]. However, a notable difference emerged in activity against Bacillus subtilis: the MIC for both compounds was two-fold higher (0.125 mg/mL), indicating a shared and selective reduction in potency against this specific Gram-positive bacterium [1]. This suggests that while the core crinane scaffold confers broad-spectrum activity, subtle structural features (differentiating buphanidrine from other crinanes) may not enhance potency against this panel but do provide a specific activity profile distinct from other alkaloid classes.

Antibacterial Gram-positive Gram-negative Natural product antimicrobial

Cytotoxicity Profile: Buphanidrine Shows Potential for Cancer Research Distinct from the More Cytotoxic Buphanisine

A 2023 study on Amaryllidaceae alkaloid fractions identified buphanidrine and powelline as compounds with potential cytotoxic activity [1]. In contrast, the structurally related crinine-type alkaloid buphanisine demonstrated potent and well-defined cytotoxicity against colorectal adenocarcinoma cell lines, with IC50 values of 8.59 µM (Caco-2) and 5.32 µM (HT-29) [2]. Earlier cytotoxicity data for buphanidrine against a panel of cancer cell lines (CEM, G361, HeLa, K562) showed IC50 values >50 µM, indicating it is significantly less cytotoxic than buphanisine . This suggests buphanidrine may have a different mechanism or be a pro-drug/lead for specific cancer types, as suggested by its interaction with Bcl-2 protein family members in silico [1].

Cytotoxicity Anticancer Cancer cell lines Crinane alkaloids

Natural Source and Isolation: Buphanidrine's Availability from Diverse Amaryllidaceae Species

Buphanidrine is not a single-source compound; it has been reliably isolated and identified from multiple Amaryllidaceae genera, including Boophone, Brunsvigia, Ammocharis, Crinum, and Nerine [1][2][3]. This contrasts with some analogs like distichamine, which appears to be a chemotaxonomic marker primarily for the genus Boophone [4]. The broader natural distribution of buphanidrine enhances supply chain reliability and offers multiple validated extraction protocols, reducing the risk of procurement bottlenecks compared to alkaloids restricted to a single or rare plant species.

Natural product chemistry Isolation Chemotaxonomy Phytochemistry

Strategic Application Scenarios for Buphanidrine Procurement


Neurological Research: AChE Mixed Inhibition Studies

Buphanidrine is the optimal choice for researchers investigating non-classical, mixed-mode inhibition of acetylcholinesterase. Its IC50 of 17.56 µg/mL and kinetically validated mixed inhibition mechanism provide a distinct alternative to the classical competitive inhibitor galanthamine or the very weak inhibitor lycorine. This makes it valuable for studying allosteric modulation of AChE and for comparative studies on inhibition kinetics in Alzheimer's disease models [1].

CNS Pharmacology: Serotonin Transporter (SERT) Probe Development

For studies on the serotonin transporter (SERT), buphanidrine offers a clear advantage over its analog buphanamine due to its 6.6-fold higher binding affinity (IC50 = 274 µM vs 1799 µM) [2]. This increased potency reduces the amount of compound needed for in vitro assays and makes buphanidrine a more sensitive probe for preliminary SERT binding studies, potentially serving as a scaffold for developing novel antidepressant leads from natural products [2].

Natural Product Antibacterial Discovery and Validation

Buphanidrine is a well-characterized, broad-spectrum antibacterial agent with a defined MIC of 0.063 mg/mL against key pathogens like S. aureus and E. coli [3]. Its activity, equal to that of distichamine, makes it a reliable standard for screening new Amaryllidaceae extracts for antimicrobial activity. Its documented two-fold lower potency against B. subtilis is a specific characteristic useful for quality control and comparative microbiology studies [3].

Phytochemistry and Chemotaxonomy: Supply Chain Diversification

Procurement specialists and natural product chemists should prioritize buphanidrine for studies requiring a sustainable and diverse supply chain. Its confirmed presence in multiple genera (Boophone, Brunsvigia, Crinum, Nerine) reduces reliance on any single, potentially rare plant source, offering a strategic advantage over chemotaxonomic markers like distichamine which are largely restricted to Boophone [4]. This facilitates scalable isolation and ensures long-term research continuity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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